molecular formula C15H15FN4OS B2478295 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097899-57-3

2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2478295
CAS No.: 2097899-57-3
M. Wt: 318.37
InChI Key: FPNITKSBKXSUCG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H15FN4OS and its molecular weight is 318.37. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure and Analysis :

    • A study by Mary et al. (2020) provides quantum chemical insight into the molecular structure of a similar compound, focusing on its equilibrium geometry, vibrational assignments, and intermolecular interactions. This compound has been explored for its antiviral potency against SARS-CoV-2.
  • Antimicrobial and Antitubercular Activities :

    • Chandrashekaraiah et al. (2014) explored the synthesis of pyrimidine-azetidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. The study here provides insights into the potential of these compounds in designing antibacterial and antitubercular drugs.
  • Interactions with Bovine Serum Albumin :

    • Meng et al. (2012) conducted a study on the synthesis of p-hydroxycinnamic acid amides, including compounds similar to the query, and investigated their interactions with bovine serum albumin. The details of this research can be found here.
  • Antimicrobial Properties of Pyrazolopyrimidines :

    • A study by Alsaedi et al. (2019) looked at the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antimicrobial activities. This research, accessible here, can provide insights into the antimicrobial potential of similar compounds.
  • Pharmacological Properties :

    • Research by Gangjee et al. (1996) on novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, as described here, examines their potential as inhibitors of thymidylate synthase and as antitumor/antibacterial agents, offering valuable information on the therapeutic applications of related compounds.
  • Biotransformation in Drug Development :

    • Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, including a similar compound, in their study on the metabolic fate of these drugs. Their findings are available here.
  • Synthesis and Evaluation for Antimicrobial Activity :

    • Puthran et al. (2019) synthesized novel Schiff bases from a compound similar to the query and screened them for antimicrobial activity. More details can be found in their study here.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c16-11-1-3-13(4-2-11)22-9-15(21)20-7-12(8-20)19-14-5-6-17-10-18-14/h1-6,10,12H,7-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNITKSBKXSUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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